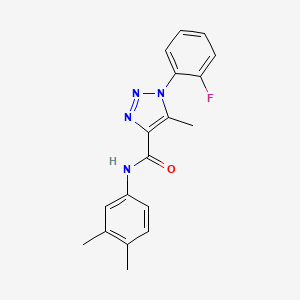
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The unique structural features of this compound, including the triazole moiety and various aromatic substitutions, contribute to its pharmacological properties.
- Molecular Formula : C18H17FN4O
- Molecular Weight : 324.4 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the 1H-1,2,3-triazole-4-carboxamide scaffold exhibit selective cytotoxic activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in human leukemia (CEM) and cervical carcinoma (HeLa) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Doxorubicin | HeLa | 0.5 |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | L1210 | 10.0 |
The above table illustrates the antiproliferative potency of the target compound compared to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective activity. In vitro studies have indicated that triazole derivatives can inhibit neuroinflammation and oxidative stress in neuronal cell models. For example:
- Mechanism of Action : The compound has been shown to inhibit the NF-kB signaling pathway and reduce reactive oxygen species (ROS) production.
| Activity Type | IC50 (µM) |
|---|---|
| Inhibition of NO production | 2.91 ± 0.47 |
| Neurotoxicity in SH-SY5Y cells | >50 |
These findings suggest a dual role for the compound in both cancer therapy and neuroprotection .
Study 1: Antiproliferative Activity Assessment
In a comparative study involving various triazole derivatives, researchers synthesized multiple compounds and evaluated their activity against different cancer cell lines. The target compound demonstrated significant activity comparable to leading chemotherapeutic agents.
Study 2: Neuroprotective Mechanisms
A separate investigation focused on the neuroprotective effects of triazole derivatives in models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function in scopolamine-induced memory impairment models.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-9-14(10-12(11)2)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXNOIUZNCSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














